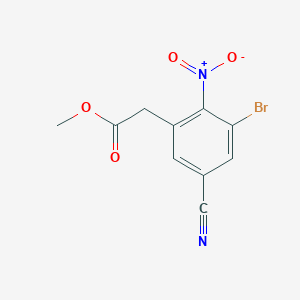

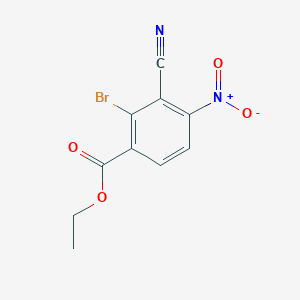

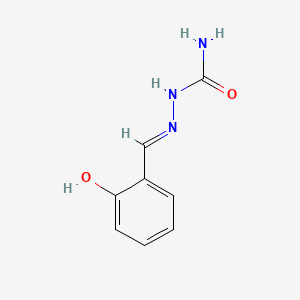

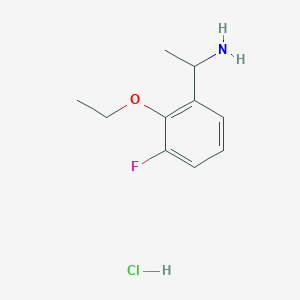

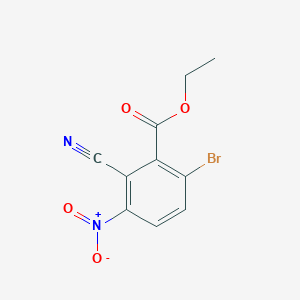

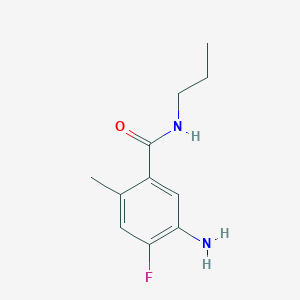

![molecular formula C8H8N2O3 B1450824 (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime CAS No. 1246090-99-2](/img/structure/B1450824.png)

(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime

Overview

Description

“(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime” is a chemical compound with the empirical formula C8H8N2O3 . It is a solid substance and is often used by researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string representation of this compound isO\\N=C\\c1ccnc2OCCOc12 . This indicates that the compound has a complex structure with multiple functional groups, including an oxime, a pyridine ring, and a dioxin ring . Physical And Chemical Properties Analysis

This compound has a molecular weight of 180.16 . It is a solid substance . The compound’s InChI key isSJGPQIFTWMFYBM-BJMVGYQFSA-N .

Scientific Research Applications

Medicinal Chemistry

- Field : Medicinal Chemistry .

- Application : Oximes are renowned for their widespread applications as antidotes for organophosphate (OP) poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives .

- Method : Oximes work by reactivating the enzyme acetylcholinesterase (AChE), which is inhibited by OP .

- Results : Despite scientific advancements, OP poisoning continues to be a major threat to humans, accounting for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide .

Organic Chemistry

- Field : Organic Chemistry .

- Application : Oxime esters are useful scaffolds in many organic chemistry transformations .

- Method : A novel visible-light-mediated three-component reaction for synthesis of oxime esters is reported. Aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters were used as substrates in this three-component reaction, and eosin Y was used as a crucial photocatalyst for the reaction .

- Results : Wide ranges of aldehydes and NHPI esters were well tolerated in this reaction method, generating various oxime esters with high efficiency under mild reaction conditions .

Antidotes for Organophosphate Poisoning

- Field : Pharmacology .

- Application : Oximes are used as antidotes for organophosphate (OP) poisoning . They are renowned for their widespread applications as OP antidotes .

- Method : Oximes work by reactivating the enzyme acetylcholinesterase (AChE), which is inhibited by OP .

- Results : Despite scientific advancements, OP poisoning continues to be a major threat to humans, accounting for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide .

Visible-Light-Mediated Synthesis of Oxime Esters

- Field : Organic Chemistry .

- Application : Oxime esters are useful scaffolds in many organic chemistry transformations . A novel visible-light-mediated three-component reaction for synthesis of oxime esters is reported .

- Method : Aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters were used as substrates in this three-component reaction, and eosin Y was used as a crucial photocatalyst for the reaction .

- Results : Wide ranges of aldehydes and NHPI esters were well tolerated in this reaction method, generating various oxime esters with high efficiency under mild reaction conditions .

FDA-Approved Oximes in Medicinal Chemistry

- Field : Medicinal Chemistry .

- Application : Oximes are the most important class in medicinal chemistry, renowned for their widespread applications as OP antidotes, drugs and intermediates for the synthesis of several pharmacological derivatives . Common oxime based reactivators or nerve antidotes include pralidoxime, obidoxime, HI-6, trimedoxime and methoxime, among which pralidoxime is the only FDA-approved drug .

- Method : Oximes work by reactivating the enzyme acetylcholinesterase (AChE), which is inhibited by OP .

- Results : Despite scientific advancements, OP poisoning continues to be a major threat to humans, accounting for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide .

Visible-Light-Mediated Synthesis of Oxime Esters

- Field : Organic Chemistry .

- Application : Oxime esters are useful scaffolds in many organic chemistry transformations . A novel visible-light-mediated three-component reaction for synthesis of oxime esters is reported .

- Method : Aldehydes, aniline, and N -hydroxyphthalimide (NHPI) esters were used as substrates in this three-component reaction, and eosin Y was used as a crucial photocatalyst for the reaction .

- Results : Wide ranges of aldehydes and NHPI esters were well tolerated in this reaction method, generating various oxime esters with high efficiency under mild reaction conditions .

properties

IUPAC Name |

(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-10-5-6-1-2-9-8-7(6)12-3-4-13-8/h1-2,5,11H,3-4H2/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGPQIFTWMFYBM-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC=CC(=C2O1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=NC=CC(=C2O1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)

![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)